molecular formula C13H15NO3 B8243115 Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate

Cat. No.: B8243115
M. Wt: 233.26 g/mol
InChI Key: SUZNNPQFVWBWQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate typically involves the reaction of cubane-1,4-dicarboxylic acid with ethyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure makes it a valuable tool for studying molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminocarbamoyl)cubane-1-carboxylate
  • Methyl 4-(methylcarbamoyl)cubane-1-carboxylate
  • Methyl 4-(propylcarbamoyl)cubane-1-carboxylate

Uniqueness

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly interesting for research in various fields .

Properties

IUPAC Name

methyl 4-(ethylcarbamoyl)cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-14-10(15)12-4-7-5(12)9-6(12)8(4)13(7,9)11(16)17-2/h4-9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZNNPQFVWBWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C12C3C4C1C5C2C3C45C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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